Apiole

Catalog No.
S519128
CAS No.
523-80-8
M.F
C12H14O4
M. Wt
222.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Apiole

CAS Number

523-80-8

Product Name

Apiole

IUPAC Name

4,7-dimethoxy-5-prop-2-enyl-1,3-benzodioxole

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

InChI

InChI=1S/C12H14O4/c1-4-5-8-6-9(13-2)11-12(10(8)14-3)16-7-15-11/h4,6H,1,5,7H2,2-3H3

InChI Key

QQRSPHJOOXUALR-UHFFFAOYSA-N

SMILES

COC1=C2C(=C(C(=C1)CC=C)OC)OCO2

Solubility

Insoluble in water; soluble in ether, acetone and glacial acetic acid
Soluble (in ethanol)

Synonyms

1-allyl-2,5-dimethoxy-3,4-methylenedioxybenzene, 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole, apiole

Canonical SMILES

COC1=C2C(=C(C(=C1)CC=C)OC)OCO2

Description

The exact mass of the compound Apiole is 222.0892 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in water; soluble in ether, acetone and glacial acetic acidsoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9070. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Dioxoles - Supplementary Records. It belongs to the ontological category of benzodioxoles in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.
  • Antioxidant Properties: Some studies suggest apiole may possess antioxidant properties. These properties could potentially help reduce oxidative stress in the body, which is linked to various chronic diseases. However, more research is needed to confirm these findings and understand the mechanisms involved.
  • Antifungal Activity: In vitro studies have shown that apiole may exhibit antifungal activity against some fungal strains. This suggests a potential role for apiole in developing antifungal treatments, but further research is necessary to determine its effectiveness in vivo (within a living organism) [].
  • Uterine Stimulant: Traditionally, apiole was used as an emmenagogue, a substance that stimulates menstruation. However, due to safety concerns (discussed below), this use is no longer recommended. Some scientific studies have investigated the mechanisms by which apiole might stimulate the uterus, but this research is primarily focused on understanding its historical use rather than promoting its application.

Origin and Significance in Scientific Research

Apiole has a long history of use in traditional medicine, particularly for treating menstrual disorders []. It was once used as an emmenagogue (to stimulate menstruation) and abortifacient (to induce abortion) []. However, due to its toxicity and the availability of safer alternatives, apiole is no longer used for these purposes in modern medicine.

Currently, scientific research on apiole is limited. However, some studies have investigated its potential anti-inflammatory and antioxidant properties [, ]. More research is needed to confirm these effects and determine the safety and efficacy of apiole for any therapeutic use.


Molecular Structure Analysis

Apiole has the chemical formula C₁₂H₁₄O₄ and a molecular weight of 222.23 g/mol []. Its structure is characterized by a central benzene ring with two methoxy groups (–OCH₃) at positions 2 and 5, a methylenedioxy bridge (–CH₂–O–CH₂–) between positions 3 and 4, and an allyl group (–CH₂–CH=CH₂) at position 1 [].

This structure suggests potential interactions with biological systems due to the presence of functional groups like methoxy and allyl groups, which can participate in hydrogen bonding and other interactions with biomolecules.


Chemical Reactions Analysis

Synthesis

Decomposition

Other Reactions

Limited information is available on specific chemical reactions involving apiole. Due to its functional groups, apiole might undergo reactions typical of phenols and allyl compounds, but more research is needed to explore this aspect.


Physical And Chemical Properties Analysis

  • Melting point: 30-32 °C []
  • Boiling point: 294 °C []
  • Solubility: Insoluble in water, soluble in organic solvents like ethanol, ether, and chloroform []
  • Appearance: Colorless crystals with a faint parsley-like odor

The exact mechanism of action of apiole is not fully understood. However, its historical use as an emmenagogue suggests it might interact with the hormonal system, potentially influencing estrogen or progesterone levels. Additionally, some studies suggest apiole might have anti-inflammatory and antioxidant effects, but the mechanisms behind these activities require further investigation [, ].

Apiole is a known irritant and can cause serious health problems, including liver and kidney damage, in high doses []. There have been reported cases of death associated with attempted abortions using apiole []. Due to its toxicity, apiole is not recommended for any medicinal use.

Safety Considerations

  • Apiole should not be ingested or used topically.
  • Pregnant or breastfeeding women should avoid any contact with apiole.
  • Individuals with liver or kidney problems should avoid apiole.

Data

  • The exact lethal dose (LD50) of apiole in humans is unknown. However, animal studies suggest it can be toxic in high doses.
Typical of phenylpropenes. It can undergo:

  • Allylation: Reacting with electrophiles to form derivatives.
  • O-Methylation: This reaction is significant in synthesizing apiole derivatives, enhancing its biological activity.
  • Oxidation: Apiole can be oxidized to yield various metabolites, influencing its pharmacological properties.

Research has indicated that apiole acts as a mixed-type inhibitor of cytochrome P450 enzymes (CYP1A1 and CYP1A2), which are crucial for drug metabolism .

Apiole exhibits several biological activities:

  • Antitumor Effects: Studies show that apiole and its derivatives can induce apoptosis in cancer cells by activating caspase pathways and causing cell cycle arrest at the G0/G1 phase. Specifically, one derivative, AP-02, demonstrated significant cytotoxicity against colon cancer cells .
  • Hormonal Effects: Historically noted for its abortifacient properties, apiole has been linked to anti-implantation effects in animal studies .
  • Irritant Properties: In high doses, apiole is an irritant and can lead to liver and kidney damage .

The synthesis of apiole involves several steps:

  • Base-Mediated O-Allylation: Starting with commercially available benzo[d][1,3]dioxol-5-ol and allyl bromide in acetone under reflux conditions.
  • Microwave-Induced Claisen Rearrangement: This step transforms the allylated product into a more complex structure.
  • O-Methylation: Final methylation using methyl iodide in the presence of potassium carbonate yields apiole .

These methods allow for the creation of various derivatives that may enhance or alter the biological activity of apiole.

Apiole finds applications in several fields:

  • Pharmaceuticals: Due to its antitumor properties, apiole is being investigated for potential use in cancer therapies.
  • Herbal Medicine: Traditionally used for menstrual disorders and as an abortifacient.
  • Flavoring Agent: Its aromatic properties make it suitable for use in culinary applications, particularly in Mediterranean cuisine.

Research into the interactions of apiole with biological systems has revealed:

  • Cytochrome P450 Interaction: Apiole inhibits specific cytochrome P450 enzymes, affecting drug metabolism and potentially leading to drug interactions .
  • Cellular Mechanisms: Studies have shown that apiole induces apoptosis through specific signaling pathways involving p53 and caspases, suggesting its role in cancer treatment strategies .

Apiole shares structural similarities with other phenylpropenes. Notable similar compounds include:

CompoundChemical StructureUnique Features
Dillapiole1-allyl-2,3-dimethoxy-4,5-methylenedioxybenzeneFound in dill; similar effects on hormones
Exalatacin1-allyl-2,6-dimethoxy-3,4-methylenedioxybenzeneFound in Crowea species; distinct methylation pattern
Safrole1-(2-propenyl)-2-methoxybenzeneKnown carcinogen; different biological effects

Apiole is unique due to its specific arrangement of methoxy groups and its historical applications as an abortifacient. Unlike safrole, which is associated with carcinogenicity, apiole does not exhibit such properties in studies conducted on mice .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid
Colourless to yellow or light green liquid; Slight parsley like aroma

XLogP3

2.7

Hydrogen Bond Acceptor Count

4

Exact Mass

222.08920892 g/mol

Monoisotopic Mass

222.08920892 g/mol

Boiling Point

294.00 to 295.00 °C. @ 760.00 mm Hg

Heavy Atom Count

16

Density

1.124-1.135

Appearance

Solid powder

Melting Point

30 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

QQ67504PXO

Other CAS

523-80-8

Wikipedia

Apiole
Azirine

Use Classification

Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

1,3-Benzodioxole, 4,7-dimethoxy-5-(2-propen-1-yl)-: ACTIVE

Dates

Modify: 2023-08-15
1: Alajlouni AM, Al-Malahmeh AJ, Wesseling S, Kalli M, Vervoort J, Rietjens IMCM. Risk assessment of combined exposure to alkenylbenzenes through consumption of plant food supplements containing parsley and dill. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2017 Dec;34(12):2201-2211. doi: 10.1080/19440049.2017.1338837. Epub 2017 Jun 28. PubMed PMID: 28580843.
2: Alajlouni AM, Al Malahmeh AJ, Kiwamoto R, Wesseling S, Soffers AE, Al-Subeihi AA, Vervoort J, Rietjens IM. Mode of action based risk assessment of the botanical food-borne alkenylbenzene apiol from parsley using physiologically based kinetic (PBK) modelling and read-across from safrole. Food Chem Toxicol. 2016 Mar;89:138-50. doi: 10.1016/j.fct.2016.01.018. Epub 2016 Jan 27. PubMed PMID: 26826679.
3: Mahmood S, Hussain S, Malik F. Critique of medicinal conspicuousness of Parsley(Petroselinum crispum): a culinary herb of Mediterranean region. Pak J Pharm Sci. 2014 Jan;27(1):193-202. Review. PubMed PMID: 24374449.
4: Wei PL, Tu SH, Lien HM, Chen LC, Chen CS, Wu CH, Huang CS, Chang HW, Chang CH, Tseng H, Ho YS. The in vivo antitumor effects on human COLO 205 cancer cells of the 4,7-dimethoxy-5-(2-propen-1-yl)-1,3-benzodioxole (apiole) derivative of 5-substituted 4,7-dimethoxy-5-methyl-l,3-benzodioxole (SY-1) isolated from the fruiting body of Antrodia camphorate. J Cancer Res Ther. 2012 Oct-Dec;8(4):532-6. doi: 10.4103/0973-1482.106529. PubMed PMID: 23361270.
5: Song HY, Yang JY, Suh JW, Lee HS. Acaricidal activities of apiol and its derivatives from Petroselinum sativum seeds against Dermatophagoides pteronyssinus, Dermatophagoides farinae, and Tyrophagus putrescentiae. J Agric Food Chem. 2011 Jul 27;59(14):7759-64. doi: 10.1021/jf201945y. Epub 2011 Jun 30. PubMed PMID: 21688847.
6: Harder J, Heyen U, Probian C, Foss S. Anaerobic utilization of essential oils by denitrifying bacteria. Biodegradation. 2000;11(1):55-63. PubMed PMID: 11194974.
7: López MG, Sánchez-Mendoza IR, Ochoa-Alejo N. Compartive study of volatile components and fatty acids of plants and in vitro cultures of parsley (Petroselinum crispum (Mill) nym ex hill). J Agric Food Chem. 1999 Aug;47(8):3292-6. PubMed PMID: 10552648.
8: KARMAZIN M. [Evaluation of fruit and root Petroselinum on the basis of colorimetric determination of apiol and myristicin]. Pharmazie. 1955 Jan;10(1):57-60. German. PubMed PMID: 14370972.

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